molecular formula C21H28N2O3S B3547529 N~2~-methyl-N-[4-(propan-2-yl)phenyl]-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide

N~2~-methyl-N-[4-(propan-2-yl)phenyl]-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide

Cat. No.: B3547529
M. Wt: 388.5 g/mol
InChI Key: ZBHNUOZEVPNNJO-UHFFFAOYSA-N
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Description

N~2~-methyl-N-[4-(propan-2-yl)phenyl]-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide is a complex organic compound with potential applications in various scientific fields. This compound features a glycinamide backbone substituted with methyl, isopropyl, and trimethylphenyl groups, making it a unique molecule with distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-methyl-N-[4-(propan-2-yl)phenyl]-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide typically involves multi-step organic reactions. The process begins with the preparation of the glycinamide backbone, followed by the introduction of the methyl, isopropyl, and trimethylphenyl groups through various substitution reactions. Common reagents used in these reactions include alkyl halides, sulfonyl chlorides, and amines. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

N~2~-methyl-N-[4-(propan-2-yl)phenyl]-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base or catalyst.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N~2~-methyl-N-[4-(propan-2-yl)phenyl]-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials, coatings, and polymers with specific properties.

Mechanism of Action

The mechanism of action of N2-methyl-N-[4-(propan-2-yl)phenyl]-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

    N~2~-methyl-N-[4-(propan-2-yl)phenyl]-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide: shares similarities with other sulfonyl glycinamide derivatives, such as:

Uniqueness

The uniqueness of N2-methyl-N-[4-(propan-2-yl)phenyl]-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[methyl-(2,4,6-trimethylphenyl)sulfonylamino]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3S/c1-14(2)18-7-9-19(10-8-18)22-20(24)13-23(6)27(25,26)21-16(4)11-15(3)12-17(21)5/h7-12,14H,13H2,1-6H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBHNUOZEVPNNJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)CC(=O)NC2=CC=C(C=C2)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-methyl-N-[4-(propan-2-yl)phenyl]-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide
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N~2~-methyl-N-[4-(propan-2-yl)phenyl]-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide
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N~2~-methyl-N-[4-(propan-2-yl)phenyl]-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide
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N~2~-methyl-N-[4-(propan-2-yl)phenyl]-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide
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N~2~-methyl-N-[4-(propan-2-yl)phenyl]-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide
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N~2~-methyl-N-[4-(propan-2-yl)phenyl]-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide

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